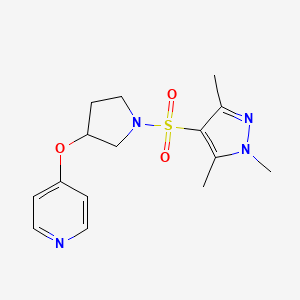

![molecular formula C19H18F3N5 B2570833 4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine CAS No. 1394653-87-2](/img/structure/B2570833.png)

4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

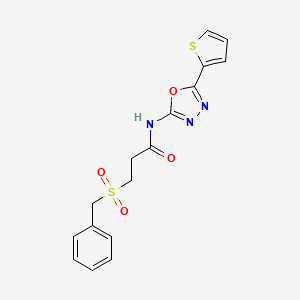

Imidazole derivatives are a class of compounds that have a wide range of applications, including as building blocks in chemical synthesis . They are also found in many biologically active compounds .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the condensation of an aldehyde or ketone with an amine . For example, the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded a novel compound .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using various spectroscopic techniques . The exact structure would depend on the specific substituents attached to the imidazole ring.Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition . The specific reactions would depend on the substituents present on the imidazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their structure. For example, 4-(1H-imidazol-1-yl)benzonitrile has a molecular weight of 169.183, a density of 1.1±0.1 g/cm3, a boiling point of 358.1±25.0 °C at 760 mmHg, and a melting point of 151-153 °C .Applications De Recherche Scientifique

Plant Growth and Physiological Research

Grossmann (1990) discusses the use of plant growth retardants, including compounds from the pyrimidine and imidazole structure, in physiological research. These compounds serve as inhibitors of cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism related to phytohormones and sterols. This research shows connections to cell division, cell elongation, and senescence, demonstrating the broader applications of such compounds beyond their immediate agricultural use (Grossmann, 1990).

Chemical-Genetic Profiling and Therapeutic Agents

Yu et al. (2008) have shown that imidazo[1,2-a]pyridines and -pyrimidines target essential, conserved cellular processes. Their research revealed distinct mechanisms of action for closely related compounds, suggesting the potential for these structures in developing chemotherapeutic agents with specific intracellular targets (Yu et al., 2008).

Development of Antimicrobial Agents

Al‐Tel and Al‐Qawasmeh (2010) synthesized new antimicrobial agents based on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine structures. Their study indicated that the substituents on the phenyl groups significantly influence antimicrobial activity, offering a pathway to design more effective antimicrobial drugs (Al‐Tel & Al‐Qawasmeh, 2010).

Chemical Detoxification Research

Sharma et al. (2018) explored the synthesis of selenoester derivatives of imidazo[1,2-a]pyridine and pyrimidine for the chemical detoxification of mercury(II) chloride. This work highlights the environmental applications of these compounds, particularly in mitigating heavy metal toxicity (Sharma et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-imidazol-1-yl-6-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5/c20-19(21,22)15-6-4-14(5-7-15)16-3-1-2-9-27(16)18-11-17(24-12-25-18)26-10-8-23-13-26/h4-8,10-13,16H,1-3,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEDFEDTKKJGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CC=C(C=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2570752.png)

![6-Cyclopropyl-2-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2570756.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2570759.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2570762.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2570763.png)

![2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2570770.png)

![2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2570772.png)